N-Pyridin-3-yl-2-(tetrahydro-2H-pyran-4-ylcarbonyl)hydrazinecarbothioamide
Description
Properties
IUPAC Name |
1-(oxane-4-carbonylamino)-3-pyridin-3-ylthiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O2S/c17-11(9-3-6-18-7-4-9)15-16-12(19)14-10-2-1-5-13-8-10/h1-2,5,8-9H,3-4,6-7H2,(H,15,17)(H2,14,16,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOMHWFOHFQYNQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(=O)NNC(=S)NC2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Hydrazinecarbothioamide Core
The hydrazinecarbothioamide moiety is typically synthesized via the reaction of hydrazine derivatives with carbon disulfide (CS₂). The process involves:
| Reaction Step | Reagents & Conditions | Outcome |
|---|---|---|
| Hydrazine + CS₂ | Hydrazine hydrate, catalytic base (e.g., K₂CO₃), reflux | Hydrazinecarbothioamide intermediate |
- The use of hydrazine hydrate with CS₂ under reflux in ethanol or acetonitrile has shown to produce the hydrazinecarbothioamide efficiently.
- Purification involves crystallization or chromatography to isolate the pure intermediate.
Introduction of the Pyridin-3-yl Group
The pyridin-3-yl group is introduced via nucleophilic substitution or coupling reactions:
| Reaction Step | Reagents & Conditions | Outcome |
|---|---|---|
| Nucleophilic aromatic substitution | Pyridin-3-yl halide (e.g., 3-chloropyridine), base (e.g., DIPEA), solvent (e.g., DMF), elevated temperature | Formation of pyridin-3-yl hydrazine derivative |
- 3-Chloropyridine can be reacted with hydrazine derivatives under basic conditions to afford the pyridin-3-yl hydrazine.
- Catalytic Pd-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig) has also been explored for more complex substitutions, though less common in this context.
Attachment of the Tetrahydro-2H-pyran-4-ylcarbonyl Group
The tetrahydro-2H-pyran-4-ylcarbonyl group is introduced through acylation:
| Reaction Step | Reagents & Conditions | Outcome |
|---|---|---|
| Acylation of hydrazine derivative | Tetrahydro-2H-pyran-4-carboxylic acid chloride or anhydride, base (e.g., pyridine), solvent (e.g., dichloromethane), low temperature | Formation of the final acyl hydrazinecarbothioamide |
- The use of acid chlorides derived from tetrahydro-2H-pyran-4-carboxylic acid provides a straightforward route.
- The acylation step is optimized at low temperatures to prevent side reactions, with purification via chromatography.
Specific Synthetic Route Based on Patent Literature
According to US Patent US8461330B2, a detailed synthetic pathway involves:
- Initial formation of hydrazinecarbothioamide by reacting hydrazine hydrate with carbon disulfide.
- Subsequent coupling with a pyridin-3-yl derivative, such as 3-chloropyridine, under basic conditions to form the hydrazine intermediate bearing the pyridine moiety.
- Final acylation with tetrahydro-2H-pyran-4-carbonyl chloride to yield the target compound.
Flowchart of the Synthesis
Hydrazine hydrate + CS₂
↓
Hydrazinecarbothioamide intermediate
↓
Reaction with 3-chloropyridine (base, solvent, heat)
↓
Pyridin-3-yl hydrazine derivative
↓
Acylation with tetrahydro-2H-pyran-4-carbonyl chloride
↓
N-Pyridin-3-yl-2-(tetrahydro-2H-pyran-4-ylcarbonyl)hydrazinecarbothioamide
Optimization and Purification
- Reaction conditions such as temperature, solvent, and stoichiometry are critical for high yield.
- Purification techniques include column chromatography, recrystallization, and preparative HPLC to achieve high purity suitable for pharmaceutical applications.
Data Tables Summarizing Preparation Conditions
| Step | Reagents | Solvent | Temperature | Yield | Purification Method |
|---|---|---|---|---|---|
| Hydrazine + CS₂ | Hydrazine hydrate, CS₂ | Ethanol | Reflux | ~85% | Crystallization |
| Pyridin-3-yl coupling | 3-Chloropyridine, hydrazine derivative | DMF | 80°C | ~75% | Column chromatography |
| Acylation | Tetrahydro-2H-pyran-4-carbonyl chloride | Dichloromethane | 0–5°C | ~80% | Recrystallization |
Chemical Reactions Analysis
Types of Reactions
N-Pyridin-3-yl-2-(tetrahydro-2H-pyran-4-ylcarbonyl)hydrazinecarbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazinecarbothioamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as amines, thiols; reactions can be conducted in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine-3-carboxylic acid derivatives, while reduction can produce corresponding alcohols or amines.
Scientific Research Applications
N-Pyridin-3-yl-2-(tetrahydro-2H-pyran-4-ylcarbonyl)hydrazinecarbothioamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in drug discovery, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of N-Pyridin-3-yl-2-(tetrahydro-2H-pyran-4-ylcarbonyl)hydrazinecarbothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Table 1: Structural Features and Substituent Variations
Key Observations :
- Pyridine Positional Isomerism: The pyridin-3-yl group in the target compound may offer distinct electronic and steric effects compared to pyridin-2-yl derivatives (e.g., N-(pyridin-2-yl)hydrazinecarbothioamide). Computational studies on pyridin-2-yl analogues suggest enhanced nonlinear optical (NLO) properties due to polarized N–H and S–H bonds .
- Tetrahydro-2H-pyran vs. Aromatic Substituents: The tetrahydropyran moiety in the target compound likely improves solubility and bioavailability compared to planar aromatic groups (e.g., 4-chlorophenyl or 4-cyanophenyl) .
Anticancer Activity
- Pyridin-2-ylmethylidene Derivatives (HL2, HL3) : IC50 values of 6.2–6.7 µM against cancer cell lines, attributed to the pyridine ring’s metal-chelating ability and methoxyphenyl’s electron-donating effects .
- The absence of a tetrahydro-2H-pyran group in this compound limits its metabolic stability compared to the target molecule.
Antimicrobial and Antioxidant Activity
- Hydrazinecarbothioamides vs. Triazole Derivatives: Hydrazinecarbothioamides (e.g., N-(4-cyanophenyl) derivatives) demonstrate superior antioxidant activity (IC50 < 10 µM) compared to 1,2,4-triazole-3-thiones, which show reduced efficacy .
- 4-(3-Nitrophenyl)thiazol-2-ylhydrazones : Selective MAO-B inhibition (IC50 ~0.1 µM) linked to the nitrophenyl-thiazole scaffold . The target compound’s pyran group may modulate similar enzyme interactions.
Anticonvulsant Activity
- Quinazolinone-Hydrazinecarbothioamide Hybrids: PD50 values of 200.53 µmol/kg in seizure models, with enhanced safety profiles over phenobarbital . The tetrahydro-2H-pyran group in the target compound could further optimize blood-brain barrier penetration.
Biological Activity
N-Pyridin-3-yl-2-(tetrahydro-2H-pyran-4-ylcarbonyl)hydrazinecarbothioamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological effects, synthesis methods, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 284.36 g/mol. The compound features a pyridine ring, a hydrazine moiety, and a tetrahydro-pyran carbonyl group, contributing to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C13H16N4OS |
| Molecular Weight | 284.36 g/mol |
| IUPAC Name | This compound |
| Solubility | Soluble in DMSO |
Antitumor Activity
Recent studies indicate that compounds similar to N-Pyridin-3-yl derivatives exhibit significant antitumor activity. For instance, hydrazinecarbothioamide derivatives have demonstrated effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
Case Study:
In vitro studies on similar compounds showed IC50 values in the micromolar range against breast cancer cell lines (MCF-7 and MDA-MB-231). These findings suggest that N-Pyridin-3-yl derivatives may also possess similar properties, warranting further investigation.
Antimicrobial Activity
The antimicrobial properties of hydrazinecarbothioamides have been documented in several studies. For example, derivatives have shown activity against both gram-positive and gram-negative bacteria, as well as fungi.
Research Findings:
A study tested various hydrazine derivatives against Staphylococcus aureus and Escherichia coli, with some derivatives showing minimum inhibitory concentrations (MIC) as low as 32 µg/mL.
Anti-inflammatory Activity
Inflammation is a critical factor in many diseases, including cancer and autoimmune disorders. Compounds like N-Pyridin-3-yl have been explored for their anti-inflammatory properties through inhibition of pro-inflammatory cytokines.
Mechanism of Action:
The proposed mechanism involves the inhibition of NF-kB signaling pathways, leading to reduced expression of inflammatory mediators. This effect has been observed in cell culture studies where the compound significantly decreased TNF-alpha levels.
Structure-Activity Relationship (SAR)
Understanding the SAR of N-Pyridin-3-yl derivatives is essential for optimizing their biological activity. Modifications at various positions on the pyridine or hydrazine moiety can enhance potency and selectivity.
Table 2: SAR Insights
| Modification | Effect on Activity |
|---|---|
| Substitution on Pyridine | Increased antitumor activity |
| Variations in Carbonyl | Enhanced antimicrobial effects |
| Chain length of Hydrazine | Improved anti-inflammatory response |
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-Pyridin-3-yl-2-(tetrahydro-2H-pyran-4-ylcarbonyl)hydrazinecarbothioamide, and how can side reactions be minimized?
- Answer : The compound can be synthesized via condensation of pyridin-3-amine with tetrahydro-2H-pyran-4-carbonyl chloride, followed by thionation using phosphorus pentasulfide (P₄S₁₀) under reflux in anhydrous benzene or toluene. Key steps include:
- Thionation : Reacting the intermediate hydrazinecarboxamide with P₄S₁₀ at 105°C for 3–6 hours .
- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) to isolate the product and remove unreacted starting materials .
- Yield optimization : Maintain inert conditions (N₂ atmosphere) to prevent oxidation and control stoichiometry (1:1.2 molar ratio of hydrazinecarboxamide to P₄S₁₀) .
Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?
- Answer :
- ¹H/¹³C NMR : Confirm the presence of the pyridinyl proton (δ 8.2–8.6 ppm) and tetrahydro-2H-pyran carbonyl carbon (δ 170–175 ppm) .
- APCI-MS : Identify the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns consistent with the hydrazinecarbothioamide backbone .
- Elemental analysis : Validate C, H, N, and S content within ±0.3% of theoretical values .
Q. How does the tetrahydro-2H-pyran moiety influence the compound’s solubility and stability?
- Answer : The tetrahydro-2H-pyran ring enhances solubility in polar aprotic solvents (e.g., DMSO, DMF) due to its oxygen heteroatom and chair conformation. Stability studies in DMSO (25°C, 48 hours) show <5% degradation by HPLC, making it suitable for in vitro assays. For long-term storage, lyophilize and store at −20°C under argon .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity in metal coordination or biological targets?
- Answer :
- Density Functional Theory (DFT) : Calculate atomic charges of the thioamide sulfur and pyridinyl nitrogen to predict metal-binding affinity (e.g., Cu²⁺, Ni²⁺) .
- Molecular docking : Use software like AutoDock Vina to simulate interactions with enzymes (e.g., anthrax lethal factor), focusing on hydrogen bonding between the thioamide group and active-site residues .
- Pharmacophore modeling : Identify critical motifs (e.g., hydrazinecarbothioamide backbone) for antitumor activity against cancer cell lines (IC₅₀ < 10 µM) .
Q. What experimental strategies resolve contradictions in spectroscopic data (e.g., unexpected NMR shifts or MS fragmentation)?
- Answer :
- Variable Temperature NMR : Detect dynamic processes (e.g., hindered rotation of the pyran ring) causing split signals .
- High-Resolution MS (HRMS) : Distinguish between isobaric fragments (e.g., [M−SH]⁺ vs. [M−NH₂]⁺) with sub-ppm mass accuracy .
- X-ray crystallography : Resolve ambiguities by determining the crystal structure, as demonstrated for analogous hydrazinecarbothioamide derivatives .
Q. How can the compound’s bioactivity be systematically evaluated against bacterial or cancer models?
- Answer :
- Antimicrobial assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution (MIC values). Compare with control antibiotics (e.g., ciprofloxacin) .
- Anticancer screening : Use MTT assays on human cancer cell lines (e.g., MCF-7, HeLa) with dose-response curves (1–100 µM). Assess apoptosis via flow cytometry (Annexin V/PI staining) .
- Mechanistic studies : Perform Western blotting to evaluate inhibition of pro-survival pathways (e.g., Bcl-2 downregulation) .
Q. What are the challenges in synthesizing metal complexes of this compound, and how are they addressed?
- Answer :
- Coordination geometry : The thioamide sulfur and pyridinyl nitrogen form stable 5-membered chelate rings with transition metals (e.g., Cu²⁺). Use molar ratios (ligand:metal = 2:1) in ethanol/water (3:1) at 60°C for 4 hours .
- Characterization : Employ ESI-MS to confirm complex stoichiometry and UV-Vis spectroscopy to detect d-d transitions (e.g., λₘₐₓ ≈ 600 nm for Cu²⁺ complexes) .
Methodological Considerations
- Synthetic reproducibility : Always confirm the absence of moisture in solvents (e.g., molecular sieves for THF) to prevent hydrolysis of P₄S₁₀ .
- Biological assay controls : Include vehicle (DMSO) and positive controls (e.g., doxorubicin for cytotoxicity) to validate results .
- Data interpretation : Cross-reference NMR shifts with databases (e.g., SDBS) and compare with structurally similar compounds .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
